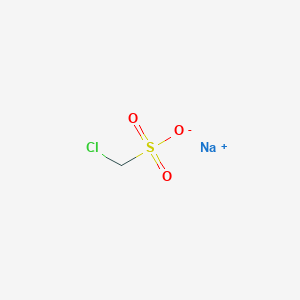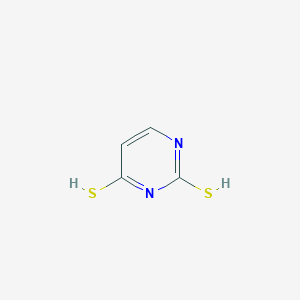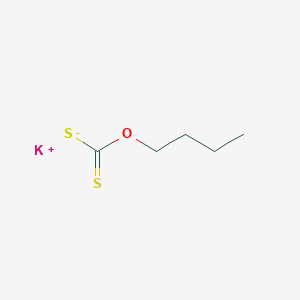
2-sulfanylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S31608 . It is a type of stainless steel alloy that is widely used in various industrial applications due to its excellent mechanical properties and resistance to corrosion. This alloy is composed of elements such as chromium, nickel, and molybdenum, which contribute to its durability and strength .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of S31608 involves several steps, including melting, casting, and forming. The primary raw materials used in the synthesis are iron, chromium, nickel, and molybdenum. These elements are melted together in an electric arc furnace at high temperatures. The molten mixture is then cast into molds to form ingots. The ingots are subsequently hot-rolled and cold-rolled to achieve the desired shape and size .
Industrial Production Methods: In industrial production, S31608 is manufactured using advanced techniques such as vacuum induction melting and vacuum arc remelting. These methods ensure the purity and homogeneity of the alloy. The alloy is then subjected to various heat treatment processes, including annealing, quenching, and tempering, to enhance its mechanical properties and corrosion resistance .
化学反応の分析
Types of Reactions: S31608 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The alloy is highly resistant to oxidation due to the presence of chromium, which forms a protective oxide layer on the surface. under certain conditions, it can undergo reduction reactions, especially in the presence of reducing agents .
Common Reagents and Conditions: Common reagents used in reactions involving S31608 include acids such as hydrochloric acid and sulfuric acid, which can cause localized corrosion. The alloy is also susceptible to pitting and crevice corrosion in the presence of chloride ions. The reaction conditions typically involve high temperatures and aggressive chemical environments .
Major Products Formed: The major products formed from reactions involving S31608 include various oxides and hydroxides of chromium, nickel, and molybdenum. These products contribute to the alloy’s corrosion resistance and mechanical strength .
科学的研究の応用
S31608 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a material for constructing laboratory equipment and reaction vessels. In biology, it is employed in the fabrication of medical devices and implants due to its biocompatibility. In medicine, S31608 is used in surgical instruments and orthopedic implants. In industry, it is utilized in the manufacturing of chemical processing equipment, heat exchangers, and pressure vessels .
作用機序
The mechanism by which S31608 exerts its effects is primarily through the formation of a passive oxide layer on its surface. This layer, composed mainly of chromium oxide, acts as a barrier to prevent further oxidation and corrosion. The molecular targets involved in this process include the surface atoms of chromium, nickel, and molybdenum, which interact with oxygen and other reactive species to form stable oxides .
類似化合物との比較
Similar Compounds: Similar compounds to S31608 include other stainless steel alloys such as S30478, S30453, and S30908. These alloys also contain chromium, nickel, and molybdenum but in different proportions, which affect their mechanical properties and corrosion resistance .
Uniqueness: What sets S31608 apart from these similar compounds is its higher molybdenum content, which enhances its resistance to pitting and crevice corrosion. Additionally, S31608 has superior mechanical properties, making it suitable for applications that require high strength and durability .
特性
IUPAC Name |
2-sulfanylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARYDOMJDFATPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide](/img/structure/B7777599.png)


